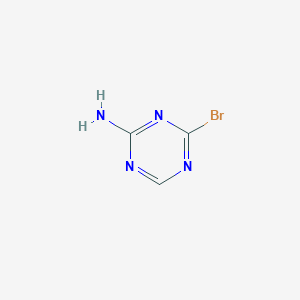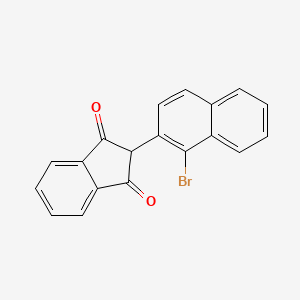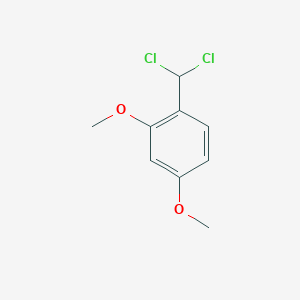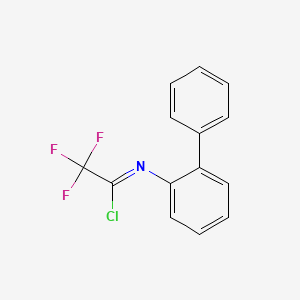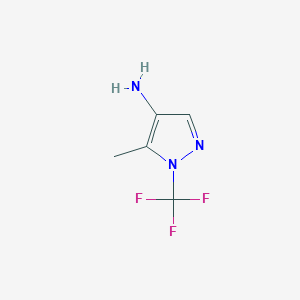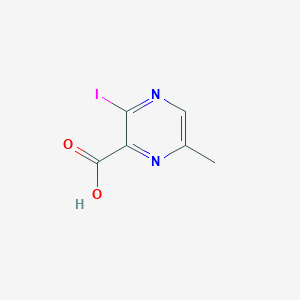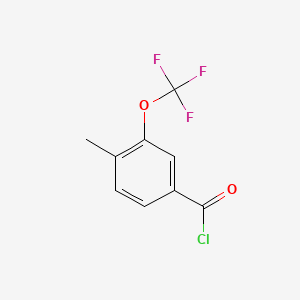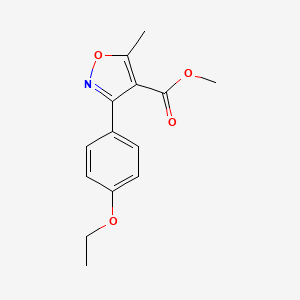![molecular formula C13H18N2O2 B13680385 N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine](/img/structure/B13680385.png)
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is a heterocyclic compound that features a bicyclic structure with a pyridine ring fused to a cyclopentane ring. The N-Boc group (tert-butoxycarbonyl) is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine typically involves multi-component reactions. One common method involves the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, followed by alkylation with various agents . The reaction conditions often include the use of a base such as triethylamine and solvents like ethanol or water. The reaction proceeds through a series of steps including Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and the use of protecting groups like N-Boc are commonly employed in large-scale organic synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine can undergo various chemical reactions including:
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group once the N-Boc protecting group is removed.
Common Reagents and Conditions
Oxidation: Manganese triflate (Mn(OTf)2) and tert-butyl hydroperoxide (t-BuOOH) in water at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various nucleophiles can be used under basic or acidic conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The N-Boc group can be removed under acidic conditions to reveal the free amine, which can then interact with biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine: A similar compound with a slightly different ring structure.
2,3-Cyclopentenopyridine: Another related compound with potential biological activity.
Uniqueness
N-Boc-6,7-dihydro-5H-cyclopenta[c]pyridin-1-amine is unique due to the presence of the N-Boc protecting group, which allows for selective reactions at the amine site. This makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Eigenschaften
Molekularformel |
C13H18N2O2 |
|---|---|
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
tert-butyl N-(6,7-dihydro-5H-cyclopenta[c]pyridin-1-yl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-10-6-4-5-9(10)7-8-14-11/h7-8H,4-6H2,1-3H3,(H,14,15,16) |
InChI-Schlüssel |
UNSVCJHBVVGSOU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1=NC=CC2=C1CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,8-Dichloro-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13680311.png)
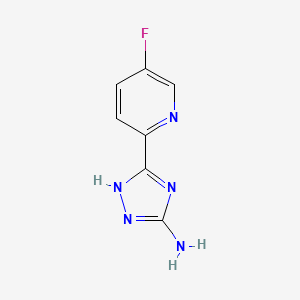
![1-Iodo-[1,2]azaborinino[1,2-a][1,2]azaborinine](/img/structure/B13680318.png)
